8-(2,6-Difluorobenzoyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
Description
Properties
IUPAC Name |
8-(2,6-difluorobenzoyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F2N3O3/c1-2-21-14(23)16(19-15(21)24)6-8-20(9-7-16)13(22)12-10(17)4-3-5-11(12)18/h3-5H,2,6-9H2,1H3,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNQGRPBCNSGUIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2(CCN(CC2)C(=O)C3=C(C=CC=C3F)F)NC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2,6-Difluorobenzoyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves multi-step organic reactions. One common approach starts with the preparation of the spirocyclic core, followed by the introduction of the 2,6-difluorobenzoyl and ethyl groups. Key steps may include:
Formation of the Spirocyclic Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the 2,6-Difluorobenzoyl Group: This step often involves acylation reactions using 2,6-difluorobenzoyl chloride in the presence of a base.
Ethylation: The ethyl group can be introduced via alkylation reactions using ethyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Core Triazaspiro Ring System Formation
The triazaspiro[4.5]decane-2,4-dione core likely forms through cyclization reactions involving diamines and diketones. For example, 1,3,8-triazaspiro[4.5]decane-2,4-dione (CID 120989) serves as a scaffold, where substitutions occur at positions 3 (ethyl group) and 8 (2,6-difluorobenzoyl group).
Substitution at Position 3 (Ethyl Group)
Ethyl substitution at position 3 likely involves alkylation. Patent US7241770B2 describes alkylation methods using bases like potassium carbonate or diisopropylethylamine in aprotic solvents (e.g., acetonitrile). For example:
-
Reaction : Triazaspiro core + ethylating agent (e.g., ethyl bromide) in acetonitrile with K₂CO₃.
-
Conditions : Reflux, followed by aqueous work-up and chromatography.
Substitution at Position 8 (2,6-Difluorobenzoyl Group)
The 2,6-difluorobenzoyl group may be introduced via acylation. Similar to 8-(4-fluorobenzoyl)propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione (CID 24847082) , this could involve:
-
Reaction : Triazaspiro core + 2,6-difluorobenzoyl chloride in the presence of a base (e.g., pyridine).
-
Conditions : Room temperature or mild heating, followed by purification.
Purification and Characterization
-
Chromatography : Column chromatography using silica gel with eluents like ethyl acetate or dichloromethane/methanol .
-
Spectroscopy : NMR, IR, and mass spectrometry to confirm substitution patterns and purity.
Comparison of Related Triazaspiro Derivatives
Potential Stability and Reactivity
-
Hydrolysis Resistance : The dione (2,4-dione) moiety may undergo hydrolysis in acidic/basic conditions, cleaving the spiro ring.
-
Fluorine Substituents : The 2,6-difluoro groups enhance stability due to electron-withdrawing effects, reducing nucleophilic attack on the benzoyl group.
Literature and Patent Insights
Scientific Research Applications
Antidepressant and Anxiolytic Properties
Research indicates that derivatives of triazaspiro compounds exhibit significant antidepressant and anxiolytic effects. For instance, compounds structurally similar to 8-(2,6-Difluorobenzoyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione have been studied for their ability to modulate neurotransmitter systems, particularly serotonin and dopamine pathways. This structural similarity suggests potential therapeutic applications in treating anxiety and depression disorders .
Opioid Receptor Agonism
A study highlighted the identification of novel δ-opioid receptor agonists among triazaspiro compounds. These compounds could serve as leads for developing analgesics with fewer side effects compared to traditional opioids . The unique structure of 8-(2,6-Difluorobenzoyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione may enhance selectivity for opioid receptors, potentially leading to new pain management therapies.
Antipsychotic Drug Development
Similar spiro compounds are known intermediates in the synthesis of antipsychotic medications. The structural framework of 8-(2,6-Difluorobenzoyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione may facilitate the development of new antipsychotic agents with improved efficacy and safety profiles .
Synthesis of Fine Chemicals
The compound is also positioned as an important intermediate in the synthesis of various fine chemicals and agrochemicals. Its unique chemical structure allows it to participate in multiple synthetic pathways that yield products with desirable properties for agricultural applications.
Polymer Stabilizers
Certain derivatives of triazaspiro compounds have been explored as polymer stabilizers due to their ability to enhance thermal stability and resistance to degradation . This application is crucial in industries where material longevity is essential.
Case Study 1: Synthesis Methodology
A recent study detailed a three-step synthesis process for related triazaspiro compounds that could be adapted for 8-(2,6-Difluorobenzoyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione . The method involved using readily available raw materials like diethyl oxalate and urea under environmentally friendly conditions .
| Step | Reaction Components | Conditions |
|---|---|---|
| 1 | Urea + Diethyl Oxalate + Ammonium Carbonate | Room Temperature |
| 2 | Primary Product + Hydrochloric Acid | Reflux |
| 3 | Secondary Product + Ethylamino Acetaldehyde + Potassium Ferricyanide | Stirring at Room Temperature |
This synthesis method not only demonstrates high yields but also emphasizes cost-effectiveness and safety.
Case Study 2: Pharmacological Screening
A high-throughput screening assay evaluated the pharmacological properties of various triazaspiro derivatives including 8-(2,6-Difluorobenzoyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione as potential opioid receptor modulators. The results indicated promising agonistic activity which could lead to further development in pain management therapies .
Mechanism of Action
The mechanism of action of 8-(2,6-Difluorobenzoyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets, such as delta opioid receptors. It binds to these receptors, modulating their activity and influencing downstream signaling pathways. This interaction can result in analgesic effects and modulation of neurological functions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
Antimalarial Spirocyclic Hydantoins
- CWHM-123 (8-(5-chloro-2-hydroxybenzyl)-3-ethyl-1-isopentyl-1,3,8-triazaspiro[4.5]decane-2,4-dione):
- CWHM-505 (4,5-dichloro analog of CWHM-123):
- Target Compound :
- Substituents : 2,6-difluorobenzoyl (R1), ethyl (R2).
- Hypothesized Activity : Fluorine’s electron-withdrawing effects may improve target binding compared to chloro/hydroxy groups. The ethyl group may enhance metabolic stability relative to bulkier isopentyl.
Piperazine-Modified Derivatives
- Compound 13 (8-phenyl-3-(3-(4-phenylpiperazin-1-yl)propyl)-1,3-diazaspiro[4.5]decane-2,4-dione): Substituents: Phenyl (R1), piperazine-propyl (R3). Notes: Detailed synthesis and analytical data reported, but biological activity unspecified .
Structure-Activity Relationships (SAR)
- Electron-Withdrawing Groups : Chloro (CWHM-123) and fluorine (target compound) substituents enhance antimalarial potency by improving target binding or metabolic stability .
- Alkyl Chain Length : Ethyl (target compound) vs. isopentyl (CWHM-123) may reduce steric hindrance, favoring bioavailability.
- Spiro Core Modifications : Ethoxyethyl or benzyl substitutions (e.g., TRI-BE) alter solubility and cellular uptake .
Comparative Data Table
Biological Activity
The compound 8-(2,6-Difluorobenzoyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is part of a class of triazaspiro compounds that have garnered attention for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 8-(2,6-Difluorobenzoyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione can be represented as follows:
This structure features a spirocyclic framework that is characteristic of its biological activity. The presence of the difluorobenzoyl group is significant for enhancing the compound's affinity for various biological targets.
1. Pharmacological Mechanisms
The biological activity of triazaspiro compounds often involves interactions with neurotransmitter systems and enzymatic pathways. Specifically:
- Serotonin Reuptake Inhibition : Compounds in this class have been shown to inhibit the reuptake of serotonin (5-hydroxytryptophan), which is crucial for mood regulation and has implications in treating depression and anxiety disorders .
- Opioid Receptor Affinity : These compounds exhibit high affinity for μ-opioid receptors, which are involved in pain modulation and reward pathways .
- Prolyl Hydroxylase Inhibition : Recent studies indicate that derivatives of triazaspiro compounds act as pan-inhibitors of prolyl hydroxylase enzymes (PHD), which play a role in erythropoiesis and could be beneficial in treating anemia .
2. Case Studies and Research Findings
Several studies have explored the therapeutic potential of triazaspiro derivatives:
- Efficacy in Hematopoiesis : A study demonstrated that 1,3,8-triazaspiro[4.5]decane-2,4-diones significantly accelerated the regeneration of lymphocyte and granulocyte cell populations in bone marrow hematopoiesis . This suggests potential applications in treating conditions like anemia or after chemotherapy.
- Anxiolytic Effects : Similar compounds have been reported to possess anxiolytic properties with minimal side effects compared to traditional anxiolytics . This opens avenues for developing safer anxiety medications.
Data Table: Summary of Biological Activities
Q & A
Q. What are the key considerations in synthesizing 8-(2,6-Difluorobenzoyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione?
The synthesis involves multi-step reactions requiring precise control of reaction conditions (temperature, solvent polarity, and time) to optimize yield and purity. For example, the triazaspiro framework is typically constructed via cyclization reactions between ethylenediamine derivatives and carbonyl-containing intermediates. Purification often employs column chromatography with gradients of dichloromethane/methanol (9:1) to isolate the target compound . Critical precursors include 2,6-difluorobenzoyl chloride and ethyl-substituted spirocyclic intermediates.
Q. How is the molecular structure of this compound characterized?
Structural elucidation relies on spectroscopic techniques:
- NMR (1H/13C) to confirm the spirocyclic framework and substituent positions.
- IR spectroscopy to identify carbonyl (C=O) and amine (N-H) functional groups.
- Mass spectrometry (HRMS) for molecular weight validation.
- X-ray crystallography (if crystalline) to resolve spatial arrangements of the difluorobenzoyl and ethyl groups .
Q. What biological activities are associated with this compound?
While direct data on this compound is limited, structurally analogous triazaspiro derivatives exhibit anticonvulsant, antimicrobial, and kinase inhibitory activities. For example, 8-amino-3-[2-(4-fluorophenoxy)ethyl]-1,3-diazaspiro[4.5]decane-2,4-dione derivatives show anticonvulsant efficacy in rodent models via GABAergic modulation . Methodological validation includes in vitro enzyme assays (e.g., kinase inhibition) followed by in vivo behavioral tests.
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s pharmacological profile?
SAR strategies focus on modifying:
- The benzoyl group : Replacing 2,6-difluoro with electron-withdrawing groups (e.g., trifluoromethyl) to enhance metabolic stability .
- The ethyl substituent : Introducing bulkier alkyl chains to improve blood-brain barrier penetration .
- Spirocyclic core : Adjusting ring size (e.g., from 5- to 6-membered) to modulate conformational flexibility and target binding . Computational docking (e.g., AutoDock Vina) combined with in vitro IC50 assays can prioritize derivatives for synthesis .
Q. What experimental designs address contradictions in reported bioactivity data?
Discrepancies in biological activity (e.g., varying IC50 values across studies) may arise from differences in assay conditions (pH, solvent) or cellular models. To resolve these:
Q. How can computational methods accelerate the synthesis and optimization of this compound?
Quantum mechanical calculations (e.g., DFT) predict reaction pathways and transition states, reducing trial-and-error synthesis. For example:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
